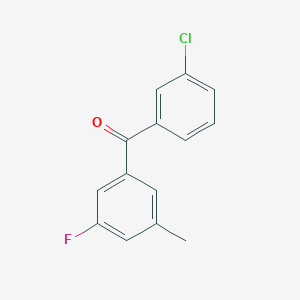

3-Chloro-3'-fluoro-5'-methylbenzophenone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors and employing various chemical transformations such as chlorination, cyclization, and hydrolysis. For instance, the synthesis of 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride was achieved through oximation, chlorination, and cyclization, starting from 2-chloro-6-fluorobenzaldehyde, with a total yield of 60.2% . This suggests that the synthesis of "3-Chloro-3'-fluoro-5'-methylbenzophenone" could similarly involve halogenation and other functional group transformations.

Molecular Structure Analysis

The molecular structure and conformation of related compounds have been characterized using various spectroscopic techniques, including NMR and X-ray crystallography. For example, the conformation of a piperidin ring in a related compound was studied using NMR, and the solid-state structure was determined by X-ray crystallography . These techniques could be applied to "3-Chloro-3'-fluoro-5'-methylbenzophenone" to elucidate its molecular conformation and solid-state structure.

Chemical Reactions Analysis

The reactivity of chloro- and fluoro-substituted compounds can be complex due to the presence of electron-withdrawing groups that can affect the electronic properties of the molecule. The related studies have not directly addressed the reactivity of "3-Chloro-3'-fluoro-5'-methylbenzophenone," but they have explored the reactivity of similar compounds. For example, the synthesis of bifunctional compounds through Suzuki coupling and the reactivity of isoxazole derivatives have been reported . These findings could inform potential reactions involving "3-Chloro-3'-fluoro-5'-methylbenzophenone."

Physical and Chemical Properties Analysis

The physical properties such as thermal stability and phase transitions of related compounds have been investigated using techniques like TGA and DSC. For instance, a related compound exhibited a melting point of 157 degrees Celsius and was found to crystallize in one form . The chemical properties, such as the ability to form hydrogen-bonded chains, have also been observed in structurally similar compounds . These studies provide a basis for predicting the physical and chemical properties of "3-Chloro-3'-fluoro-5'-methylbenzophenone."

Wissenschaftliche Forschungsanwendungen

Protoporphyrinogen IX Oxidase Inhibitors

Research on trifluoromethyl-substituted compounds, including structures similar to the compound of interest, has demonstrated their role as protoporphyrinogen IX oxidase inhibitors. These compounds exhibit specific dihedral angles and distances between atoms, indicating their potential in designing herbicides and drugs targeting heme biosynthesis pathways (Bin Li et al., 2005).

Synthesis and Spectral Analysis

Another study focused on the synthesis and spectral analysis of compounds derived from 2-amino-2',5-dichlorobenzophenone and 2-amino-5-chloro-2'-fluorobenzophenone. These investigations provide insights into the photophysical properties and chemical reactivity of such compounds, which could have implications for developing new materials or pharmaceuticals with specific optical or chemical characteristics (R. Satheeshkumar et al., 2017).

Fluorescent Sensor for Al3+ Detection

In the realm of chemical sensing, research on o-aminophenol-based fluorogenic chemosensors has shown high selectivity and sensitivity toward Al3+ ions. Such studies are crucial for developing new materials for environmental monitoring, biomedical imaging, and other applications requiring specific ion detection (Xingpei Ye et al., 2014).

Synthesis of Herbicide Intermediates

The synthesis and application of fluorophenothiazines through Smiles rearrangement highlight the potential of fluorinated compounds in creating herbicides and other agricultural chemicals. This research demonstrates the utility of specific fluorinated structures in synthesizing active compounds with potential applications in pest management (M. Y. Hamadi et al., 1998).

Novel Poly(arylene ether)s

Research into novel poly(arylene ether)s with pendent trifluoromethyl groups explores the synthesis and properties of polymers for high-performance materials. These materials' thermal stability and unique properties underline the importance of fluorinated compounds in advanced material science (Susanta Banerjee et al., 1999).

Eigenschaften

IUPAC Name |

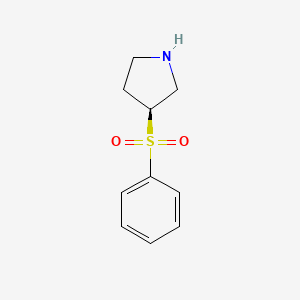

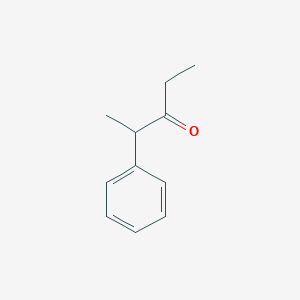

(3-chlorophenyl)-(3-fluoro-5-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO/c1-9-5-11(8-13(16)6-9)14(17)10-3-2-4-12(15)7-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSJSSKSGVJLFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-3'-fluoro-5'-methylbenzophenone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(2-Phenylethyl)pyrrolidin-3-YL]methanamine oxalate](/img/structure/B3023636.png)